molecular formula C18H15ClN2O3S B11515728 (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11515728
M. Wt: 374.8 g/mol
InChI Key: WNATZJUNQNGPRL-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound with a unique structure that includes a thiazinane ring, a benzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a thiazinane derivative under acidic conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazinane derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Fluorine compounds: Compounds containing fluorine atoms that exhibit unique chemical properties.

    1-(4-Fluorophenyl)piperazine: A compound with a similar aromatic structure and potential bioactivity.

Uniqueness

(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is unique due to its thiazinane ring structure and the presence of both benzyl and chlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

3-benzyl-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C18H15ClN2O3S/c19-13-6-8-14(9-7-13)20-18-21(11-12-4-2-1-3-5-12)16(22)10-15(25-18)17(23)24/h1-9,15H,10-11H2,(H,23,24)

InChI Key

WNATZJUNQNGPRL-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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